

synthesis of 7-hydroxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 7-Hydroxyquinoline-3-carboxylic acid

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An In-Depth Guide to the Synthesis of **7-Hydroxyquinoline-3-Carboxylic Acid**

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of **7-hydroxyquinoline-3-carboxylic acid**, a key intermediate in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a practical methodology and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.^[1] Specifically, **7-hydroxyquinoline-3-carboxylic acid** and its derivatives are of significant interest. The hydroxyl group at the 7-position and the carboxylic acid at the 3-position provide crucial handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.^{[2][3]} For instance, this scaffold is a key component in the development of novel inhibitors for enzymes like malate dehydrogenase and fibroblast activation protein (FAP), a target for cancer diagnostics and therapy.^{[2][4]}

Strategic Approach to Synthesis: The Gould-Jacobs Reaction

Several classic named reactions can be employed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.^[5] However, for the specific preparation of a 4-hydroxyquinoline-3-carboxylic acid framework, the Gould-Jacobs reaction is exceptionally well-suited.^{[1][6]} This method involves the reaction of an aniline with a malonic acid derivative, followed by a thermal cyclization and subsequent hydrolysis.^{[6][7]}

The primary advantages of the Gould-Jacobs approach for this target molecule are:

- Direct incorporation of the 3-carboxylic acid group: The malonic ester starting material directly yields the desired carboxyl functionality at the 3-position.
- Formation of the 4-hydroxy (4-oxo) tautomer: The cyclization inherently produces the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form.^[6]
- Control over substitution pattern: The choice of the substituted aniline starting material dictates the substitution on the benzene ring portion of the quinoline. For our target, 3-aminophenol is the logical precursor to introduce the hydroxyl group at the 7-position.

This guide will focus on a detailed protocol based on the Gould-Jacobs reaction, optimized for the synthesis of **7-hydroxyquinoline-3-carboxylic acid**.

Detailed Synthesis Protocol

The synthesis is a three-step process:

- Condensation: Reaction of 3-aminophenol with diethyl ethoxymethylenemalonate (DEEMM).
- Thermal Cyclization: High-temperature ring closure to form the quinoline ester intermediate.
- Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials and Reagents

Reagent	Formula	MW (g/mol)	M.P. (°C)	B.P. (°C)	Hazards
3-Aminophenol	C ₆ H ₇ NO	109.13	122-125	164 (11 mmHg)	Harmful, Irritant
Diethyl Ethoxymethyl enemalonate (DEEMM)	C ₁₀ H ₁₆ O ₅	216.23	-	279-281	Irritant
Diphenyl Ether	C ₁₂ H ₁₀ O	170.21	26-29	259	Irritant
Sodium Hydroxide (NaOH)	NaOH	40.00	318	1388	Corrosive
Hydrochloric Acid (HCl), conc.	HCl	36.46	-114	-85	Corrosive, Toxic
Ethanol (EtOH)	C ₂ H ₅ OH	46.07	-114	78	Flammable

Step-by-Step Experimental Procedure

Step 1: Synthesis of Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate

- To a 100 mL round-bottom flask, add 3-aminophenol (5.46 g, 50.0 mmol).
- Add diethyl ethoxymethylenemalonate (DEEMM) (11.36 g, 10.8 mL, 52.5 mmol, 1.05 eq).
- Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by TLC (thin-layer chromatography). During this step, ethanol is generated as a byproduct. Removing the ethanol, for instance with a gentle flow of nitrogen, can help drive the reaction to completion.[7]
- After cooling to room temperature, the resulting viscous oil or solid is triturated with hexane to induce crystallization and remove excess DEEMM.

- Filter the solid product and wash with cold hexane. Dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

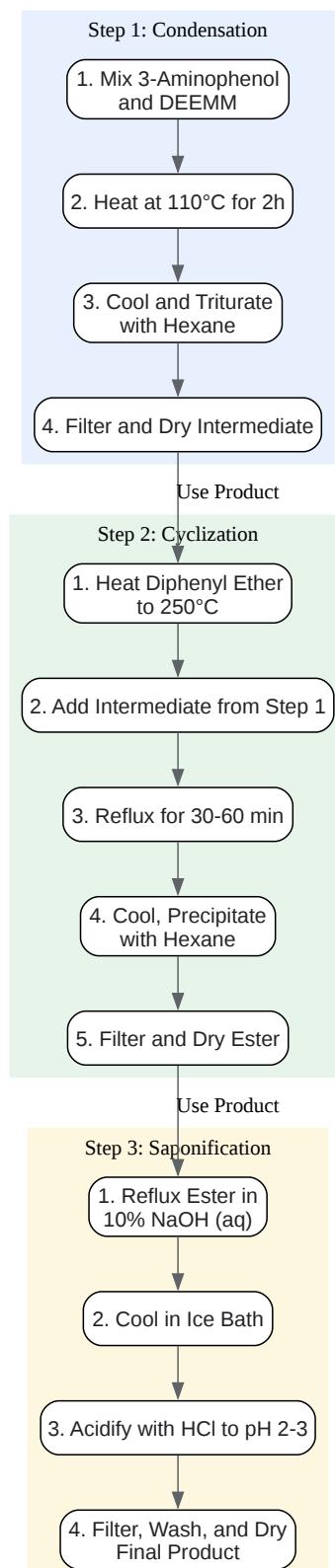
- In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add diphenyl ether (100 mL) and heat to 250 °C.
- Slowly add the dried product from Step 1 (approx. 50.0 mmol) to the hot diphenyl ether in portions to control the evolution of ethanol.
- Maintain the reaction temperature at 250-255 °C and continue heating for 30-60 minutes.^[7] The high temperature is necessary to achieve the intramolecular cyclization.^[8]
- Monitor the reaction by TLC until the starting material is consumed.
- Allow the reaction mixture to cool to below 100 °C, then add 100 mL of hexane to precipitate the product.
- Stir the mixture for 1 hour as it cools to room temperature.
- Filter the resulting solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. This yields the crude ester product.

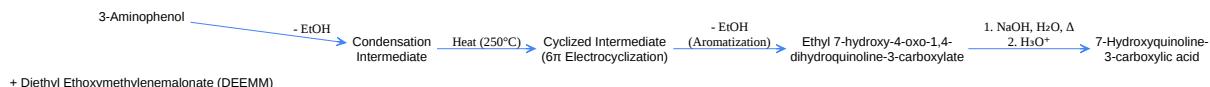
Step 3: Synthesis of **7-Hydroxyquinoline-3-carboxylic acid**

- To a 250 mL round-bottom flask, add the crude ethyl ester from Step 2 (approx. 50.0 mmol).
- Add a 10% aqueous solution of sodium hydroxide (100 mL, approx. 250 mmol, 5 eq).
- Heat the mixture to reflux with stirring for 1-2 hours, until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature in an ice bath.
- Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate will form.

- Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
- Filter the solid product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
- Dry the final product, **7-hydroxyquinoline-3-carboxylic acid**, under vacuum at 60 °C.

Experimental Workflow Diagram



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